(2-Bromo-6-methylphenyl)methanamine
Description
Structure
3D Structure
Properties
CAS No. |
1001109-59-6 |
|---|---|
Molecular Formula |
C8H10BrN |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
(2-bromo-6-methylphenyl)methanamine |
InChI |
InChI=1S/C8H10BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
IYRIWDCPCQASJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CN |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-6-methylbenzylamine chemical structure and properties
Technical Profile: 2-Bromo-6-methylbenzylamine
Executive Summary
2-Bromo-6-methylbenzylamine (CAS: 1001109-59-6) is a specialized aryl-halide building block used primarily in the synthesis of sterically constrained pharmacophores.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern (bromine and methyl) flanking the benzylic amine. This "ortho-ortho" substitution creates significant steric bulk, restricting bond rotation and metabolic accessibility—a critical feature for designing atropisomeric kinase inhibitors and increasing the metabolic stability of drug candidates.
Chemical Identity & Structural Analysis
The molecule features a benzene core substituted at the 1, 2, and 6 positions. The steric crowding around the benzylic nitrogen and the aryl bromide dictates its reactivity profile, requiring specialized conditions for functionalization compared to unhindered benzylamines.
| Property | Data |
| IUPAC Name | (2-Bromo-6-methylphenyl)methanamine |
| Common Name | 2-Bromo-6-methylbenzylamine |
| CAS Number (Free Base) | 1001109-59-6 |
| CAS Number (HCl Salt) | 2751615-73-1 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| SMILES | CC1=C(C(=CC=C1)Br)CN |
| InChI Key | TUADRPBKJHMHDH-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the steric environment and the orthogonal reactive handles (Amine vs. Aryl Bromide).
Caption: Structural decomposition showing the orthogonal reactive handles and the steric shielding provided by the 2,6-substituents.
Physicochemical Properties
Note: Experimental values for this specific isomer are scarce; data below includes predicted values derived from validated structure-activity relationship (SAR) models and close analogs (e.g., 2-Bromo-N-methylbenzylamine).
| Parameter | Value / Range | Context |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; salts are crystalline. |
| Boiling Point | ~230–235 °C (760 mmHg) | Predicted based on N-methyl analog BP. |
| Density | 1.36 ± 0.05 g/cm³ | High density due to bromine atom. |
| pKa (Conjugate Acid) | ~8.8–9.2 | Slightly lower than benzylamine (9.3) due to inductive effect of Br. |
| LogP | ~2.3 | Moderate lipophilicity; suitable for CNS drug fragments. |
| Solubility | DMSO, Methanol, DCM | Low water solubility (Free Base). |
Synthesis Protocol: Nitrile Reduction
The most reliable synthetic route avoids the risk of over-reduction (dehalogenation) common with catalytic hydrogenation. We utilize the reduction of 2-bromo-6-methylbenzonitrile using Borane-Tetrahydrofuran (BH₃·THF) complex. This method preserves the aryl bromide while selectively reducing the nitrile to the primary amine.
Precursors
-
Starting Material: 2-Bromo-6-methylbenzonitrile (CAS: 77532-78-6).
-
Reagent: Borane-THF complex (1.0 M solution).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
). -
Dissolution: Charge the flask with 2-bromo-6-methylbenzonitrile (10.0 mmol, 1.96 g) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.
-
Reduction: Add BH₃·THF (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (66 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane) or LC-MS.
-
Quenching (Critical): Cool the mixture to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Note: Vigorous hydrogen gas evolution will occur.
-
Acid Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove THF/MeOH.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the free amine into Dichloromethane (DCM) (3 x 20 mL).
-
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. The crude oil can be purified via Kugelrohr distillation or converted to the HCl salt for crystallization (EtOH/Et₂O).
Caption: Workflow for the chemoselective reduction of the nitrile precursor to the target amine.
Reactivity Profile & Applications
The utility of 2-bromo-6-methylbenzylamine stems from its ability to participate in orthogonal reaction pathways. The steric hindrance must be accounted for in protocol design.
A. Nucleophilic Substitution (Amine Handle)
The primary amine is nucleophilic but sterically encumbered.
-
Amide Coupling: Reacts with acid chlorides/activated esters. Optimization: Use strong coupling agents (HATU) and extended reaction times due to the flanking methyl/bromo groups.
-
Reductive Amination: Forms secondary amines with aldehydes. Note: Formation of the imine intermediate may be slow; use
as a Lewis acid catalyst to drive imine formation before adding .
B. Cross-Coupling (Bromide Handle)
The aryl bromide is a prime candidate for Palladium-catalyzed coupling, but the ortho-methyl group creates a "molecular wall."
-
Buchwald-Hartwig Amination: Challenging due to steric bulk. Requires active precatalysts (e.g., Pd-RuPhos or Pd-BrettPhos ) to facilitate oxidative addition and reductive elimination in hindered environments.
-
Suzuki-Miyaura Coupling: Feasible with boronic acids. Use SPhos-Pd-G2 catalyst, which is designed for sterically demanding substrates.
C. Drug Discovery Applications
-
Atropisomerism: When coupled to bulky heterocycles, the C-N bond rotation can be restricted, creating stable atropisomers. This is used to lock ligands into a bioactive conformation, improving potency and selectivity (e.g., in KRAS or kinase inhibitors).
-
Metabolic Blocking: The 2,6-substitution prevents metabolic oxidation at the benzylic position and blocks Phase I metabolism on the ring, extending half-life (
).
Handling & Safety Information
-
Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).[2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free base absorbs
from air to form carbamates; the HCl salt is stable. -
PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat. Handle only in a fume hood.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
PubChem. 2-Bromo-6-methylbenzonitrile (Precursor Data). National Library of Medicine. Available at: [Link]
-
Chemical Communications. Photocatalytic reduction of benzonitrile to benzylamine. Royal Society of Chemistry. Available at: [Link]
Sources
The Architectural Versatility of 2,6-Disubstituted Benzylamines: A Cornerstone for Modern Medicinal Chemistry
Abstract
The 2,6-disubstituted benzylamine motif represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural features, characterized by restricted rotation and the potential for stereoisomerism, provide a versatile platform for the design of potent and selective modulators of various biological targets. This in-depth technical guide explores the core principles of synthesizing and applying these crucial building blocks in drug discovery. We will delve into robust synthetic methodologies for both achiral and chiral 2,6-disubstituted benzylamines, elucidating the rationale behind key experimental choices. Furthermore, this guide will highlight the significant roles these scaffolds play in contemporary medicinal chemistry, with a focus on their applications as anticancer agents and inhibitors of key enzymes, supported by structure-activity relationship (SAR) studies and mechanistic insights.
Introduction: The Strategic Importance of the 2,6-Disubstituted Benzylamine Scaffold
The benzylamine core is a ubiquitous feature in numerous biologically active molecules. The introduction of substituents at the 2 and 6 positions of the phenyl ring imparts significant conformational constraints. This steric hindrance around the benzylic carbon and the nitrogen atom can profoundly influence the molecule's interaction with its biological target, often leading to enhanced potency and selectivity. This "ortho-effect" can lock the molecule into a specific bioactive conformation, minimizing off-target effects and improving the overall pharmacological profile.
The applications of 2,6-disubstituted benzylamines are extensive, ranging from their use as key intermediates in the synthesis of complex heterocyclic systems to their direct incorporation as pharmacophores in drug candidates. Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, makes them highly adaptable for targeting diverse protein pockets.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and application of these valuable building blocks.
Synthetic Methodologies: Crafting the 2,6-Disubstituted Benzylamine Core
The synthesis of 2,6-disubstituted benzylamines can be broadly categorized into achiral and asymmetric approaches. The choice of methodology is dictated by the desired substitution pattern and the necessity of controlling stereochemistry at the benzylic carbon.
Achiral Synthesis: Foundational Routes to the Scaffold
2.1.1. Reductive Amination: A Workhorse Reaction
Reductive amination is a cornerstone for the synthesis of benzylamines, offering a straightforward and versatile approach.[2] This one-pot reaction typically involves the condensation of a 2,6-disubstituted benzaldehyde with an amine to form an imine, which is subsequently reduced in situ to the desired benzylamine.
Experimental Protocol: Reductive Amination of 2,6-Diethylbenzaldehyde
-
Step 1: Imine Formation. In a round-bottom flask, dissolve 2,6-diethylbenzaldehyde (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
-
Step 2: Reduction. To the stirred solution at 0 °C, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Other commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which offer different levels of reactivity and selectivity.[2]
-
Step 3: Work-up and Purification. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
The causality behind the choice of reducing agent is critical. Sodium borohydride is a general-purpose reducing agent, while sodium cyanoborohydride is particularly useful for its ability to selectively reduce imines in the presence of aldehydes.[2] Sodium triacetoxyborohydride is a milder reducing agent, often preferred for acid-sensitive substrates.
2.1.2. N-Alkylation of 2,6-Disubstituted Anilines
An alternative approach involves the N-alkylation of a pre-existing 2,6-disubstituted aniline. This method is particularly useful when the desired aniline is readily available.
Experimental Protocol: N-Alkylation of 2,6-Diethylaniline
-
Step 1: Reaction Setup. To a solution of 2,6-diethylaniline (1.0 eq) and a suitable aldehyde (1.0 eq) in a solvent mixture of 2-propanol and water (9:1 v/v), add a catalytic amount of Palladium on carbon (Pd/C).[1]
-
Step 2: Hydrogenation. Introduce a hydrogen source, such as ammonium formate, to facilitate the in-situ reduction of the initially formed imine.[1]
-
Step 3: Work-up and Purification. After stirring at room temperature until the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography.[1]
This method provides an economical and environmentally benign alternative to traditional N-alkylation methods that often require harsh reagents.[1]
Asymmetric Synthesis: Accessing Chiral 2,6-Disubstituted Benzylamines
The stereochemistry of the benzylic carbon can be a critical determinant of biological activity. Therefore, the development of enantioselective methods for the synthesis of chiral 2,6-disubstituted benzylamines is of paramount importance.
2.2.1. Catalytic Asymmetric Hydroarylation
A modern and efficient approach involves the nickel-hydride (NiH)-catalyzed asymmetric hydroarylation of N-acyl enamines. This method allows for the direct and highly enantioselective synthesis of a wide range of chiral benzylamines.
Conceptual Workflow: NiH-Catalyzed Asymmetric Hydroarylation
Caption: Asymmetric synthesis of chiral benzylamines via NiH-catalyzed hydroarylation.
This strategy leverages a chiral nickel catalyst to control the stereochemical outcome of the C-C bond formation, providing access to enantioenriched benzylamines with high yields and enantiomeric excesses.
Applications in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
The 2,6-disubstituted benzylamine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across various disease areas.
Anticancer Agents: Targeting Key Oncogenic Pathways
Several 2,6-disubstituted benzylamine derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.
3.1.1. Induction of Apoptosis
One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, the natural product 2-acetyl-benzylamine, isolated from Adhatoda vasica, has shown significant cytotoxic properties against leukemia cells.[3] Mechanistic studies revealed that this compound induces apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[3] This leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.[3]
3.1.2. Inhibition of Key Signaling Pathways
Furthermore, 2-acetyl-benzylamine has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often aberrantly activated in cancer and promotes cell proliferation and survival.[3] Molecular docking studies suggest a direct interaction with the active site of JAK2.[3] Other signaling pathways implicated in the anticancer effects of benzylamine derivatives include the PI3K/AKT pathway, a central regulator of cell growth and survival.[4][5]
Signaling Pathway: 2-Acetyl-benzylamine Induced Apoptosis
Caption: Mechanism of 2-acetyl-benzylamine induced apoptosis in cancer cells.
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
17β-HSD3 is a critical enzyme in the biosynthesis of testosterone and is considered a promising target for the treatment of prostate cancer.[6] A series of substituted aryl benzylamines have been developed as potent and selective inhibitors of this enzyme.[6][7]
3.2.1. Structure-Activity Relationship (SAR) Highlights
SAR studies have provided valuable insights into the key structural features required for potent 17β-HSD3 inhibition.[6]
| Compound | R1 | R2 | IC50 (nM) | Reference |
| 1 | H | H | ~75 | [7] |
| 29 | 1-Acetylpiperidin-4-ylamino | H | 76 | [7] |
| 30 | H | CH₃ | 74 | [7] |
| 32 (S-enantiomer) | H | Allyl | 370 | [6] |
These data indicate that substitutions on the central aromatic ring and the methylene linker are well-tolerated and can lead to highly potent inhibitors.[6] Notably, the chirality of the benzylic carbon can significantly impact activity, with the S-enantiomer of the C-allyl derivative being the more active isomer.[6]
3.2.2. In Silico Modeling and Binding Mode
Homology modeling and docking studies have been instrumental in understanding the binding mode of these inhibitors within the active site of 17β-HSD3.[6] These studies suggest that the hydrophobic headgroup of the inhibitors occupies a hydrophobic pocket in the enzyme, while other functionalities can form favorable interactions with the surrounding amino acid residues.[6]
Other Therapeutic Applications
The versatility of the 2,6-disubstituted benzylamine scaffold extends to other therapeutic areas. For example, derivatives have been synthesized and evaluated as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes involved in various important cellular processes.[1] The nature of the 2,6-substituents was found to significantly influence the inhibitory activity and selectivity against different CAO isoforms.[1] Additionally, this scaffold has been explored for the development of agents with anticonvulsant and antimicrobial properties.
Conclusion and Future Perspectives
The 2,6-disubstituted benzylamine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural properties provide a robust framework for the design of potent and selective modulators of a wide range of biological targets. The synthetic methodologies outlined in this guide offer a range of options for accessing both achiral and chiral derivatives, enabling extensive exploration of chemical space.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, including the use of novel catalytic systems. Furthermore, the application of advanced computational techniques will continue to play a crucial role in the rational design of new 2,6-disubstituted benzylamine-based therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
-
Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(5), 1647-1660. [Link]
-
Purohit, A., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7166. [Link]
-
Nguyen, H. T., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(45), 29495-29513. [Link]
-
Kiss, L., et al. (2012). Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journal of Organic Chemistry, 8, 713-718. [Link]
-
Purohit, A., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Apollo - University of Cambridge Repository. [Link]
-
Galy, J.-P., et al. (2013). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: Synthesis, structure-activity relationship, and action mechanism studies. European Journal of Medicinal Chemistry, 63, 566-576. [Link]
-
Balamurugan, K., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Biomedicine & Pharmacotherapy, 93, 1136-1144. [Link]
-
Pandey, A. K., et al. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts under Rhodium(III) Catalysis via C(sp2)−H Functionalization. ACS Catalysis, 8(1), 742-746. [Link]
-
Wang, D., et al. (2019). α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. Nature Communications, 10(1), 1-9. [Link]
-
Zhang, Y., et al. (2010). Facile synthesis of 2,6-disubstituted benzobisthiazoles: functional monomers for the design of organic semiconductors. The Journal of Organic Chemistry, 75(2), 495-497. [Link]
-
Atwell, G. J., et al. (2000). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Bioorganic & Medicinal Chemistry, 8(7), 1735-1745. [Link]
-
Nguyen, C. H., et al. (2017). Deconstructing Signaling Pathways in Cancer for Optimizing Cancer Combination Therapies. Cancers, 9(6), 64. [Link]
-
Le, T. H., et al. (2016). First Structure–Activity Relationship of 17β-Hydroxysteroid Dehydrogenase Type 14 Nonsteroidal Inhibitors and Crystal Structures in Complex with the Enzyme. Journal of Medicinal Chemistry, 59(23), 10647-10664. [Link]
-
Tago, K., et al. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 22(16), 8825. [Link]
-
Saitoh, J., & Saya, H. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758-4758. [Link]
-
Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]
-
Tricomi, J., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(11), 1895-1909. [Link]
Sources
- 1. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
Solubility Profile & Characterization of (2-Bromo-6-methylphenyl)methanamine Hydrochloride
Executive Summary
This technical guide addresses the physicochemical characterization of (2-Bromo-6-methylphenyl)methanamine hydrochloride (also known as 2-Bromo-6-methylbenzylamine HCl).[1] This compound is a critical building block in medicinal chemistry, often utilized as a scaffold for isoquinoline alkaloids or as a steric probe in enzyme inhibition studies.[1]
Key Technical Insight: Unlike simple benzylamines, the 2,6-disubstitution pattern (2-Bromo, 6-Methyl) imposes significant steric hindrance around the benzylic ammonium group.[1] While the hydrochloride salt form confers water solubility, the lipophilic "ortho-ortho" shielding creates unique solvation dynamics that distinguish it from monosubstituted analogs like 2-bromobenzylamine.[1]
Data Status: As a specialized intermediate, specific experimental solubility values (e.g.,
Physicochemical Profile & Structural Analysis[1][2]
To understand the solubility behavior, we must first analyze the competition between the crystal lattice energy and the solvation enthalpy.[1]
Structural Attributes[3][4][5][6]
-
Systematic Name: 1-(2-bromo-6-methylphenyl)methanamine hydrochloride[1]
-
Core Structure: Benzylamine (Phenyl ring +
)[1] -
Substituents:
-
Ionic Head: Primary ammonium chloride (
).[1]
Theoretical Solubility Prediction
The solubility of this salt is governed by the Common Ion Effect and Hydrophobic Effect .[1]
| Parameter | Estimated Value | Impact on Water Solubility |
| cLogP (Free Base) | ~2.4 - 2.6 | Moderate Lipophilicity: The aromatic core resists water solvation.[1] |
| pKa (Conjugate Acid) | ~9.2 - 9.5 | High: Exists almost exclusively as a cation at pH < 7.0, favoring solubility.[1] |
| Lattice Energy | Moderate | Steric Disruption: The 2,6-substitution prevents tight "pi-stacking" seen in unsubstituted benzylamines, potentially increasing solubility compared to 2-bromobenzylamine.[1] |
| Hydration Shell | Sterically Hindered | The bulky Br and Me groups shield the ammonium cation, making it harder for water molecules to organize around the charge center.[1] |
Prediction: The compound is expected to be moderately soluble in cold water (10–50 mg/mL) and highly soluble in hot water (>100 mg/mL) , making water or water/alcohol mixtures ideal for recrystallization.[1]
Solvation Mechanism Diagram
The following diagram illustrates the steric environment affecting the dissolution process.
Caption: Schematic of the dissolution barrier. The 2,6-substituents create a hydrophobic 'shield' that requires thermal energy to overcome before the water dipole can effectively stabilize the ammonium cation.
Experimental Determination Protocols
Since reliance on predicted values is insufficient for GMP workflows, the following protocols are the industry standard for determining exact solubility.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for: Generating thermodynamic solubility data for regulatory filing.[1]
-
Preparation: Weigh excess solid (~100 mg) of (2-Bromo-6-methylphenyl)methanamine HCl into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of degassed, deionized water (pH 7.0).
-
Equilibration:
-
Seal vial and place in a temperature-controlled shaker (e.g., 25°C ± 0.1°C).
-
Agitate at 200 RPM for 24–48 hours.
-
-
Phase Separation:
-
Centrifuge at 10,000 RPM for 10 minutes (or filter through a 0.22 µm PVDF syringe filter).
-
Critical: Ensure the filter is pre-saturated to prevent drug adsorption.[1]
-
-
Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (typically 254 nm).
Protocol B: Dynamic Solubility (Visual Polythermal Method)
Best for: Rapidly finding recrystallization solvents.
-
Place 100 mg of solid in a test tube.
-
Add solvent (Water) in 100 µL increments while heating to near-boiling.
-
Record the volume required for complete dissolution at boiling (
).[1] -
Cool to room temperature and observe precipitation.[1]
Workflow Visualization
Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility.[1]
Practical Applications & Solvent Selection[1][4][7]
Recrystallization Strategy
Due to the steep solubility curve expected for benzylamine salts, Water or Ethanol/Water mixtures are the most effective purification media.[1]
| Solvent System | Solubility Behavior | Application |
| Water (100%) | Low at 20°C / High at 100°C | Primary Choice. Green chemistry compliant.[1] Maximizes yield if the impurity is organic/non-polar.[1] |
| Ethanol/Water (9:1) | High Solubility | Use if the compound is too insoluble in pure water.[1] Acts as an "anti-solvent" method if added to aqueous solution.[1] |
| Ethyl Acetate | Very Low (Salt form) | Washing Solvent. Use cold EtOAc to wash the filter cake; it removes non-ionic organic impurities without dissolving the salt. |
pH-Dependent Handling[1]
-
Acidic Conditions (pH < 7): The compound remains stable and soluble as the hydrochloride salt.[1]
-
Basic Conditions (pH > 10): Addition of NaOH will deprotonate the ammonium group.[1]
References & Authority
Note on Data Sources: Specific MSDS data for the 2-Bromo-6-methyl isomer is proprietary. The data and protocols above are synthesized from homologous series data (2-Bromobenzylamine HCl) and standard pharmaceutical characterization guidelines.
-
Sigma-Aldrich. 2-Bromobenzylamine hydrochloride Product Specification.[1] (Proxy Analog). Available at:
-
PubChem. Compound Summary: 2-Bromo-N-methylbenzylamine (Structural Analog).[1][2] National Library of Medicine.[1] Available at:
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] Available at:
-
OpenCourseWare (MIT). 5.301 Chemistry Laboratory Techniques: Recrystallization.[1] Available at:
-
FDA. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (BCS Classification).[1] (Defines solubility protocols). Available at:
Sources
Precision Engineering of the Benzylic Center: A Technical Guide to Sterically Hindered Benzylamines
Executive Summary
The benzylamine pharmacophore is ubiquitous in medicinal chemistry, serving as a critical linker in GPCR ligands, kinase inhibitors, and CNS-active agents. However, the benzylic carbon is a metabolic "soft spot," highly susceptible to oxidative deamination by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
This guide addresses the steric hindrance strategy —specifically
Part 1: The Pharmacophore Rationale
Metabolic Blockade & The Gem-Dimethyl Effect
The primary driver for hindering benzylamines is the suppression of metabolic clearance. Unsubstituted benzylamines undergo rapid
-
Mechanism: Introduction of alkyl groups (Methyl, Ethyl,
) at the -position removes abstractable protons (in the case of disubstitution) or creates severe steric clashes for the heme-iron center of CYP enzymes. -
Thorpe-Ingold Effect:
-disubstitution restricts bond rotation, pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty of binding to the target protein.
Modulation of Basicity ( )
Steric bulk around the nitrogen atom lowers the
-
Causality: Bulky groups hinder the solvation of the protonated ammonium species. Water molecules cannot organize effectively around the positive charge to stabilize it, thereby destabilizing the cation and favoring the neutral free base.
-
Impact: Lowering
(e.g., from ~9.5 to ~8.0) increases the fraction of neutral species at physiological pH (7.4), significantly improving membrane permeability and blood-brain barrier (BBB) penetration.
Visualization: Structure-Property Relationships
The following diagram illustrates the cyclical relationship between steric modification and physicochemical outcomes.
Figure 1: The interplay between steric hindrance at the benzylic position and critical drug-like properties.
Part 2: Advanced Synthetic Methodologies
Classical nucleophilic substitution (e.g., reacting a bulky benzyl halide with an amine) often fails for sterically hindered systems due to competing elimination reactions. We prioritize two superior methodologies: Ellman’s Auxiliary for chiral precision and C-H Activation for late-stage functionalization.
Comparative Workflow
Figure 2: Decision tree for selecting the optimal synthetic pathway based on chirality requirements.
Part 3: Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide
Best for: Creating chiral
Reagents:
-
(R)-tert-butanesulfinamide (1.0 equiv)[1]
-
Aryl Ketone/Aldehyde (1.0 equiv)
-
Titanium(IV) ethoxide (
) (2.0 equiv) -
Grignard Reagent (
) (2.0 equiv) -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
In a flame-dried flask under
, dissolve the aryl ketone and (R)-tert-butanesulfinamide in THF (0.5 M). -
Add
dropwise. Why: Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium. -
Reflux for 16h. Monitor by TLC (Visualize with UV/KMnO4).
-
Checkpoint: The disappearance of the ketone starting material is critical. If stalled, add more
.
-
-
Diastereoselective Addition:
-
Deprotection (Cleavage):
Validation:
-
Chirality Check: Analyze the free base via Chiral HPLC. Expect >95% ee.[1]
-
NMR: Look for the disappearance of the tert-butyl peak (~1.2 ppm) after acid hydrolysis.
Protocol B: Pd-Catalyzed C-H Gem-Dimethylation
Best for: Installing methyl groups onto an existing benzylamine scaffold (Late-stage functionalization).
Reagents:
-
Substrate: Benzylamine derivative with a directing group (e.g., Picolinamide).
-
Catalyst:
(10 mol%) -
Alkylating Agent: Methyl Iodide (MeI) or Methyl Boronic Acid.
-
Additives:
(Oxidant), Adamantane-1-carboxylic acid (Ligand/Promoter).
Step-by-Step Methodology:
-
Directing Group Installation:
-
Convert the primary benzylamine to the picolinamide amide using picolinic acid and EDC/HOBt coupling. Why: The pyridine nitrogen coordinates with Palladium to direct the metal to the ortho-C-H or
-C-H position.
-
-
C-H Activation:
-
Directing Group Removal:
-
Hydrolyze the picolinamide using NaOH/EtOH or acidic conditions (6M HCl) to reveal the free, hindered amine.
-
Validation:
-
Mass Spec: Observe +14 (mono-methyl) or +28 (di-methyl) mass shift.
-
Regioselectivity: Confirm methylation occurred at the benzylic carbon (not the aromatic ring) using 2D NMR (HMBC correlations).
Part 4: Data Presentation & Case Studies
Comparative Stability Data
The following table summarizes the impact of steric hindrance on metabolic stability in human liver microsomes (HLM).
| Compound Class | Structure | HLM | Metabolic Liability | |
| Primary Benzylamine | 9.5 | < 15 | Rapid | |
| 9.1 | 45 | Moderate resistance | ||
| 8.4 | > 120 | Blocked (Steric/No H) | ||
| 6.8 | > 180 | Electronic deactivation |
Table 1: Physicochemical and metabolic profiles of substituted benzylamines. Note the inverse correlation between steric bulk and
Troubleshooting Common Issues
-
Low Yield in Grignard Addition: Often caused by moisture. Ensure
is fresh and solvents are distilled. -
Racemization: Occurs if the reaction temperature rises too quickly during the Grignard step. Maintain -78°C for the initial addition.
-
Incomplete C-H Activation: Steric crowding can inhibit the catalyst. Switch to a smaller ligand or increase temperature (up to 130°C) if the substrate allows.
References
-
Ellman, J. A., et al. (1997). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][3][5][6] Journal of the American Chemical Society.[5] [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[5] [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Beak, P., et al. (1996). The effect of steric hindrance on the basicity of amines.[7] Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 4. Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03939D [pubs.rsc.org]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of copper amine oxidase inhibitors using 2,6-substituted benzylamines
Application Note: Chemo-Enzymatic Development of VAP-1 Inhibitors Subject: Synthesis and Evaluation of Copper Amine Oxidase (CAO) Inhibitors Utilizing 2,6-Substituted Benzylamine Scaffolds.
Abstract & Strategic Rationale
Vascular Adhesion Protein-1 (VAP-1), encoded by the AOC3 gene, is a copper-containing amine oxidase (CAO) that catalyzes the oxidative deamination of primary amines.[1] Unlike Monoamine Oxidases (MAO-A/B), VAP-1 possesses a unique topaquinone (TPQ) cofactor derived from a modified tyrosine residue. Its upregulation in inflammatory diseases, fibrosis, and diabetes makes it a high-value therapeutic target.
This guide details the synthesis and evaluation of 2,6-substituted benzylamine derivatives . The 2,6-substitution pattern (typically halogens or methyl groups) is critical for two reasons:
-
Steric Occlusion: It hinders oxidative attack by ubiquitous MAOs, enhancing selectivity for VAP-1.
-
Active Site Complementarity: It exploits the hydrophobic pocket adjacent to the TPQ cofactor in the VAP-1 active site, shifting the molecule from a substrate to a reversible or competitive inhibitor.
Mechanistic Grounding: The TPQ Cycle
Understanding the interaction between the amine and the TPQ cofactor is prerequisite to inhibitor design. Substrates react with the C5 carbonyl of TPQ to form a Schiff base. Inhibitors utilizing the benzylamine scaffold often stall this cycle at the Schiff base stage or bind non-covalently to block substrate entry.
Figure 1: Catalytic Cycle and Inhibition Points of VAP-1
Caption: The TPQ catalytic cycle. 2,6-substituted inhibitors often stabilize the Schiff Base intermediate or sterically occlude the active site, preventing turnover to aldehyde and H2O2.
Chemical Synthesis Protocol
The following protocol describes the synthesis of a N-alkylated 2,6-dichlorobenzylamine library via Reductive Amination. This approach allows for the rapid diversification of the "tail" region while maintaining the critical 2,6-dichlorobenzyl "head" group responsible for VAP-1 recognition.
Reagents & Equipment
-
Scaffold: 2,6-Dichlorobenzaldehyde (CAS: 83-38-5).
-
Amine Partners: Various primary or secondary amines (e.g., morpholine, piperazine derivatives).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) – chosen for its mildness and selectivity for aldehydes over ketones.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Catalyst: Glacial Acetic Acid.
Step-by-Step Workflow
-
Imine Formation (Pre-equilibrium):
-
In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equiv, 2.0 mmol) in DCE (10 mL).
-
Add the Amine Partner (1.1 equiv).
-
Add Glacial Acetic Acid (1.5 equiv) to catalyze imine formation.
-
Critical Step: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Note: 2,6-substitution creates significant steric hindrance. Ensure complete solvation before proceeding.
-
-
Reductive Amination:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of DCM -> 5% MeOH/DCM.
-
Validation: Confirm structure via ¹H-NMR (look for the benzylic -CH₂- singlet around 3.8–4.2 ppm) and LC-MS.
-
Figure 2: Synthesis Decision Tree
Caption: Synthesis workflow with optimization branch for sterically hindered substrates using Titanium(IV) ethoxide.
Biological Evaluation: Amplex Red Assay
To validate the synthesized compounds, use a fluorometric H₂O₂ detection assay. This is an enzyme-coupled assay where VAP-1 activity produces H₂O₂, which HRP uses to oxidize Amplex Red to highly fluorescent Resorufin.
Assay Protocol
-
Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human VAP-1 (rhVAP-1) or bovine plasma amine oxidase.
-
Substrate: Benzylamine (standard) or Methylamine.[2]
-
Inhibitor Pre-incubation:
-
Prepare 10 mM stock of inhibitor in DMSO.
-
Dilute inhibitor in Buffer to 2x final concentration.
-
Add 50 µL of Inhibitor to 96-well black plate.
-
Add 50 µL of Enzyme solution (10 ng/mL final).
-
Incubate 30 mins at 37°C. Note: Essential for establishing equilibrium for reversible inhibitors or onset for time-dependent inhibitors.
-
-
Reaction Initiation:
-
Prepare Master Mix: 100 µM Amplex Red + 0.2 U/mL HRP + 1 mM Benzylamine (Substrate).
-
Add 100 µL Master Mix to each well.
-
-
Measurement:
-
Read Fluorescence immediately (Kinetic Mode) for 60 minutes.
-
Excitation: 530 nm | Emission: 590 nm.[3]
-
Data Analysis & Expected Results
Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to DMSO control.
Table 1: Representative SAR Data (Hypothetical/Trend-Based) Comparison of substitution effects on VAP-1 inhibition potency.
| Compound ID | R1 (2-pos) | R2 (6-pos) | R3 (Tail Group) | IC50 (Human VAP-1) | Selectivity (vs MAO-B) |
| VAP-i-01 | H | H | Morpholine | > 50 µM | Low |
| VAP-i-02 | Cl | H | Morpholine | 1.2 µM | Moderate |
| VAP-i-03 | Cl | Cl | Morpholine | 45 nM | High |
| VAP-i-04 | F | F | Morpholine | 120 nM | High |
Interpretation: The 2,6-dichloro substitution (VAP-i-03) typically offers the optimal balance of hydrophobic packing and metabolic stability compared to the unsubstituted analog (VAP-i-01).
Expert Troubleshooting (E-E-A-T)
-
Problem: Low yield during reductive amination of 2,6-dichlorobenzaldehyde.
-
Cause: The ortho-chloro groups create significant steric bulk, preventing the amine from attacking the carbonyl carbon to form the imine intermediate.
-
Solution: Use Titanium(IV) ethoxide (Ti(OEt)₄) as a Lewis acid and water scavenger during the imine formation step (Step 1). Stir neat or in THF for 6 hours before adding the reducing agent.
-
-
Problem: High background fluorescence in Amplex Red assay.
-
Cause: Some benzylamines can auto-oxidize or contain impurities that react with HRP.
-
Solution: Include a "No Enzyme" control for every inhibitor concentration to subtract non-enzymatic signal generation.
-
References
-
Bertini, S., et al. (2014).[4] Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.[4] European Journal of Medicinal Chemistry, 74, 290-299.
-
Thermo Fisher Scientific. (2024). Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol. Thermo Fisher User Guide.
-
Foot, J. S., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1).[2] Journal of Pharmacology and Experimental Therapeutics, 347(2), 355-364.
-
Dunkel, P., et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006–2010). Expert Opinion on Therapeutic Patents, 21(9), 1453-1471.
Sources
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling 2-Bromo-6-methylbenzylamine Free Amine
Product Category: Halogenated Benzylamines / Pharmaceutical Intermediates Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Technical Profile & Chemical Causality
The Molecule
2-Bromo-6-methylbenzylamine is a sterically congested primary amine. Unlike simple benzylamines, the 2,6-disubstitution pattern (Bromine and Methyl groups at ortho positions) creates a unique electronic and steric environment around the benzylic nitrogen.
The Core Challenge: "Air Sensitivity" Deconstructed
Users often report this compound "degrading" in air. To handle it effectively, you must distinguish between the three distinct mechanisms of instability. It is not simply "going bad"; it is undergoing specific chemical transformations.
| Instability Mechanism | Visual Indicator | Chemical Cause | Severity |
| Carbamate Formation | Clear oil turns into a white solid/crust. | Reaction with Atmospheric | High (Most Common) |
| Oxidative Deamination | Yellowing or darkening of the oil. | Reaction with | Medium |
| Photolytic Cleavage | Darkening / Brown precipitate. | UV Light Exposure: The C-Br bond is susceptible to homolytic cleavage under UV light, generating aryl radicals. | Low (If stored correctly) |
Expert Insight: The 2,6-substitution provides steric protection that slightly retards nucleophilic attack, but it does not prevent
absorption. In fact, the resulting carbamate salts can be deceptively unstable, reverting to free amine andupon heating, which can cause pressure buildup in sealed vials.
Troubleshooting Guide (FAQ Format)
Q1: My free amine was a clear oil, but after a week in the fridge, it has a white crust. Is it ruined?
Diagnosis: You are likely observing carbamate formation , not decomposition. This occurs if the container was not flushed with inert gas or if the cap seal was compromised. The Fix:
-
Do not discard. The parent amine is intact within the salt complex.
-
Regeneration: Dissolve the crusted material in DCM or EtOAc. Wash with 1M NaOH (aq). The base will deprotonate the ammonium species and force the release of
, regenerating the free amine in the organic layer. -
Prevention: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for oils.
Q2: I am seeing low yields in Buchwald-Hartwig couplings. The amine purity looks fine by NMR.
Diagnosis: "Silent" Carbonate Poisoning. Even if no solid is visible, dissolved
-
Protocol Shift: Do not store the free amine for catalytic reactions. Adopt an "On-Demand Free-Basing" workflow (see Section 3).
-
Sparging: If you must use stored amine, sparge the amine solution with Argon for 15 minutes before adding the catalyst.
Q3: Why is the HCl salt preferred for storage if the Free Amine is the reactive species?
Answer: The HCl salt protonates the nitrogen lone pair (
-
Recommendation: Keep the bulk inventory as the HCl salt. Only convert the precise amount needed for your experiment to the free base immediately prior to use.
Critical Workflows
Workflow A: On-Demand Free-Basing (Recommended)
For sensitive catalytic reactions (Pd-catalyzed cross-coupling, etc.)
This protocol ensures the amine enters your reaction flask with 0% carbonate content.
Reagents:
-
2-Bromo-6-methylbenzylamine HCl salt
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
1M NaOH (aq) or Saturated
Step-by-Step:
-
Suspension: Suspend the calculated mass of HCl salt in DCM (approx. 10 mL per gram).
-
Biphasic Mix: Add 1.2 equivalents of 1M NaOH.
-
Agitation: Stir vigorously for 15 minutes. Note: Due to the 2,6-steric hindrance, the proton transfer is slower than with unsubstituted benzylamine. Ensure thorough mixing.
-
Separation: Separate layers. Extract aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate). Avoid if possible, as it can be slightly acidic and trap minor amounts of amine. -
Concentration: Rotovap at <30°C.
-
Immediate Use: Re-dissolve in reaction solvent and transfer to the reaction vessel immediately.
Workflow B: Long-Term Storage of Free Amine
If you must store the free base form.
-
Container: Use a Schlenk tube or a vial with a PTFE-lined septum.
-
Atmosphere: Cycle vacuum/Argon 3 times.
-
Temperature: Store at -20°C.
-
Light: Wrap the vial in aluminum foil to prevent C-Br photolysis.
Visualizing the Chemistry
Diagram 1: The Degradation & Regeneration Cycle
This diagram illustrates why "degraded" amine can often be saved.
Caption: The reversible cycle of carbamate formation. Unlike oxidative degradation, CO2 absorption can be reversed via basic extraction.
Diagram 2: "On-Demand" Workflow for Catalytic Coupling
Follow this logic to maximize yield in sensitive reactions.
Caption: Decision tree for handling 2-Bromo-6-methylbenzylamine prior to synthesis steps.
Physical Properties & Compatibility Data
| Property | Value / Description | Practical Implication |
| Physical State | Low-melting solid or Oil (depending on purity) | Oils are harder to seal than solids; use Parafilm and electrical tape if not in a glovebox. |
| Basicity (pKa) | ~9.5 (Conjugate acid) | Strong enough to absorb |
| Solubility | DCM, EtOAc, MeOH, Ether | Soluble in most organics. Insoluble in water (Free base). |
| Incompatibility | Acids, Acid Chlorides, Chloroformates, Air ( | Will react violently or degrade. |
| Sterics | High (2,6-disubstituted) | Slower reaction rates in nucleophilic substitutions; may require higher temps or longer times than standard benzylamine. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 522360, 2-Bromo-N-methylbenzylamine. (Note: Structural analogue used for toxicity/handling baseline). Retrieved from [Link]
- Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals.
Technical Support Center: 2-Bromo-6-methylbenzylamine Solubility Guide
Topic: Solubility issues of 2-Bromo-6-methylbenzylamine in non-polar solvents Content type: Technical Support Center Guide
Product Category: Organic Building Blocks / Benzylamines Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-BNZ-26BR-SOL-01
Executive Summary & Chemical Profile
2-Bromo-6-methylbenzylamine is a sterically hindered primary amine often used as a scaffold in drug discovery (e.g., for isoquinoline alkaloids or kinase inhibitors). Users frequently encounter solubility challenges due to the stark difference in physicochemical properties between its Hydrochloride (HCl) Salt and Free Base forms.
Key Chemical Identifiers:
-
Compound Name: (2-Bromo-6-methylphenyl)methanamine
-
Common Form: Hydrochloride Salt (Solid, Stable)
-
Active Form: Free Base (Liquid/Low-melting Solid, Air-Sensitive)
-
Structural Feature: The 2-Bromo and 6-Methyl substituents create significant steric bulk around the benzylic amine, influencing both solubility and reactivity.
Solubility Matrix: Salt vs. Free Base
Use this table to select the correct form for your solvent system.
| Solvent Class | Representative Solvent | HCl Salt Solubility | Free Base Solubility |
| Non-Polar | Hexane, Heptane | Insoluble | Soluble (Moderate)* |
| Aromatic | Toluene, Benzene | Insoluble | Highly Soluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Highly Soluble |
| Polar Aprotic | DMSO, DMF | Soluble | Soluble |
| Polar Protic | Water, Methanol | Soluble | Sparingly Soluble (Water) / Soluble (MeOH) |
*Note: The Free Base may require a co-solvent (e.g., 5% DCM) to initiate dissolution in pure alkanes like Hexane due to the polarity of the amine head group.
Troubleshooting Guide (Q&A)
Issue 1: "My sample won't dissolve in Toluene or Hexane."
Diagnosis: You are likely attempting to dissolve the Hydrochloride Salt directly in a non-polar solvent.
Technical Insight: The HCl salt is an ionic lattice held together by strong electrostatic forces. Non-polar solvents (dielectric constant
Solution: You must convert the salt to the Free Base before using non-polar solvents.
-
See Protocol A: Converting HCl Salt to Free Base.
Issue 2: "The solution was clear, but a white precipitate formed after 20 minutes."
Diagnosis: Formation of Insoluble Carbamates (Air Sensitivity).
Technical Insight: Benzylamines are strong nucleophiles. Upon exposure to atmospheric CO
Solution:
-
Filter the solution under an inert atmosphere (Nitrogen/Argon) to remove the carbamate.
-
Store the Free Base under inert gas.
-
See Protocol B: Inert Handling.
Issue 3: "The compound forms an oily droplet at the bottom of the flask."
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Technical Insight: This occurs when the Free Base is generated in a solvent where it is only partially miscible, or if the sample contains residual water. The 2-Bromo and 6-Methyl groups disrupt crystal packing, making the free base prone to existing as an oil rather than a crystalline solid, especially in aliphatic hydrocarbons like Hexane [2].
Solution:
-
Add a "Bridging Solvent": Add 5-10% Dichloromethane (DCM) or Toluene to the Hexane mixture to solubilize the oil.
-
Dry the organic layer thoroughly with anhydrous Na
SO before evaporation to prevent water-induced phase separation.
Experimental Protocols
Protocol A: Converting HCl Salt to Free Base
Required when switching from storage (Salt) to non-polar reaction conditions (Free Base).
Workflow Diagram:
Figure 1: Standard workflow for liberating the amine free base from its hydrochloride salt.
Step-by-Step:
-
Partition: Suspend the HCl salt in Dichloromethane (DCM). Add an equal volume of 1M NaOH (or Saturated NaHCO
for milder conditions). -
Agitate: Stir vigorously for 15 minutes. The solid salt should disappear as it converts to the lipophilic free base and migrates into the DCM layer.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na
SO ) for 20 minutes.-
Critical Step: Ensure the solution is crystal clear before filtering. Residual water causes oiling out later.
-
-
Concentration: Filter and evaporate the solvent under reduced pressure. The resulting oil/solid is the Free Base , ready for use in Toluene or Hexane.
Protocol B: Solvent Switching (DCM to Toluene)
Use this if your reaction requires a high-boiling non-polar solvent (e.g., reflux).
-
Dissolve the Free Base in a minimum amount of DCM (e.g., 5 mL per gram).
-
Add the desired volume of Toluene.
-
Evaporate the DCM carefully on a rotary evaporator (DCM boils at 40°C; Toluene at 110°C).
-
Result: You are left with the Free Base dissolved in Toluene without precipitation.
Advanced Technical Notes
Steric Hindrance & Reactivity
The 2-Bromo and 6-Methyl groups create a "picket fence" around the benzylic position.
-
Impact on Solubility: This bulk disrupts intermolecular Hydrogen bonding compared to unsubstituted benzylamine, making the free base more soluble in non-polar solvents once isolated.
-
Impact on Nucleophilicity: While the amine is primary, the ortho-substituents may retard the rate of reaction with bulky electrophiles due to steric clash.
Storage Recommendations
-
HCl Salt: Store at Room Temperature, Desiccated. Stable indefinitely.
-
Free Base: Store at 2-8°C under Argon/Nitrogen . Absorbs CO
rapidly. If a crust forms on the oil, it is likely the carbamate; filter through a cotton plug to remove it.
References
-
BenchChem. (2025).[1] Solubility of Benzylamine Derivatives in Organic Solvents. Retrieved from
-
Sigma-Aldrich. (2024).[2] Product Specification: 2-Bromobenzylamine Hydrochloride.[3] Retrieved from
-
Parshad, H., et al. (2004). "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics, 269(1), 157-168.
-
PubChem. (2025). Compound Summary: 2-Bromo-N-methylbenzylamine (Related Structure). Retrieved from
Sources
Removing borate impurities after borohydride reduction of nitriles
Welcome to the technical support center for post-reaction purification, specifically focusing on the challenges associated with removing borate impurities after the borohydride reduction of nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered in the lab.
Introduction: The Borate Conundrum
Sodium borohydride (NaBH₄) and other borohydride reagents are workhorses in organic synthesis for the reduction of various functional groups, including nitriles to primary amines. While highly effective and selective, a common challenge arises during the reaction workup: the removal of boron-containing byproducts.[1] These impurities, often in the form of boric acid or borate esters, can complicate product isolation and purification, leading to lower yields and impure final products. This guide provides a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the boron-containing impurities I'm dealing with, and why are they problematic?
Answer:
During the borohydride reduction of a nitrile, the boron atom from the reducing agent ultimately forms boric acid (H₃BO₃) or its esters upon quenching the reaction, typically with an alcohol or water.[2] The general scheme involves the formation of amine-borane complexes which are then hydrolyzed.
The primary culprits are:
-
Boric Acid (H₃BO₃): A water-soluble, weak Lewis acid.
-
Borate Esters (B(OR)₃): Formed when alcohols (like methanol or ethanol used as solvents or during quenching) react with boric acid. Trimethyl borate, for instance, is volatile.[3]
-
Borate Salts: If the workup is performed under basic conditions, you will form salts like sodium borate.
These impurities are problematic for several reasons:
-
Emulsion Formation: Boric acid and its salts can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.
-
Co-precipitation: They can co-precipitate with your desired amine product, especially if the amine is isolated as a salt.
-
Chromatography Issues: The polar nature of these impurities can cause streaking and poor separation on silica gel chromatography.
Question 2: My aqueous workup is forming a persistent emulsion. How can I break it?
Answer:
Emulsion formation is a frequent issue when dealing with borate byproducts. Here are several strategies to address this, ranging from simple physical methods to chemical modifications:
| Method | Description | Pros | Cons |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock or swirl. | Simple, effective for increasing the ionic strength of the aqueous phase, which helps to break up emulsions. | May not be effective for highly stable emulsions. |
| Filtration through Celite® | Filter the entire emulsion through a pad of Celite® or diatomaceous earth. | Can physically disrupt the emulsion and trap particulate matter that may be stabilizing it. | Can be slow and may lead to some product loss on the filter cake. |
| pH Adjustment | Carefully adjust the pH of the aqueous layer. If your amine product is soluble in the organic phase at a specific pH, you can sometimes break the emulsion by making the aqueous phase more acidic or basic. | Can be very effective by changing the solubility of the components. | Requires careful consideration of the pKa of your product to avoid product loss to the aqueous layer. |
| Solvent Modification | Add a small amount of a different organic solvent with a different polarity to the organic phase. | Can alter the interfacial tension and break the emulsion. | The added solvent must be easily removable later. |
Pro-Tip: Patience is key. Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual phase separation.
Question 3: I'm seeing a significant amount of a white, water-soluble solid that I suspect is a boron compound. What's the best way to remove it?
Answer:
This is a classic sign of boric acid or borate salt contamination. The most effective method for removal often depends on the properties of your desired amine.
This is often the most robust method for separating basic amines from acidic or neutral impurities.
Experimental Protocol: Acid/Base Extraction
-
Quench Reaction: Carefully quench the reaction mixture at 0 °C by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like THF or methanol, remove the bulk of the solvent under reduced pressure.
-
Acidification: Dilute the residue with an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Add dilute aqueous acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~1-2). Your amine will be protonated and partition into the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH ~12-14). This will deprotonate your amine, often causing it to precipitate or form an oil.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield your purified amine.
This method is particularly useful for removing boric acid and is based on the volatility of trimethyl borate.[3][4]
Experimental Protocol: Azeotropic Removal with Methanol
-
Initial Workup: Perform a standard aqueous workup to remove the bulk of the salts.
-
Solvent Swap: After separating the organic layer containing your product, concentrate it under reduced pressure.
-
Methanol Addition: Add methanol to the crude product and concentrate again.
-
Repeat: Repeat the addition and evaporation of methanol 2-3 times. This process forms the volatile trimethyl borate ((MeO)₃B), which is removed along with the methanol.[3]
Caution: This method is not suitable for products that are sensitive to methanol or heat.
Question 4: Can I use chromatography to remove borate impurities?
Answer:
While possible, direct column chromatography of a crude reaction mixture containing significant borate impurities is often challenging. Boric acid and its salts are very polar and can streak badly on silica gel, potentially co-eluting with polar amine products.
Recommendations for Chromatographic Purification:
-
Pre-treatment is Key: It is highly recommended to perform one of the workup procedures described above to remove the majority of the boron-containing byproducts before attempting column chromatography.
-
Amine-Treated Silica: Amines can interact strongly with the acidic surface of silica gel. To improve recovery and peak shape, consider:
-
Pre-treating your silica gel with a dilute solution of triethylamine in your eluent.
-
Adding a small percentage (0.5-1%) of triethylamine or ammonia to your mobile phase.
-
-
Alternative Stationary Phases: For particularly challenging separations, consider using alumina (basic or neutral) or a reverse-phase C18 column.
Summary of Troubleshooting Strategies
| Problem | Primary Solution | Secondary/Alternative Solutions |
| Persistent Emulsion | Addition of brine. | Filtration through Celite®, pH adjustment. |
| White Precipitate (Boric Acid/Salts) | Acid/base extractive workup. | Azeotropic removal with methanol (forms volatile trimethyl borate). |
| Poor Chromatographic Separation | Perform a thorough aqueous workup before the column. | Use amine-treated silica gel or alternative stationary phases like alumina. |
This guide provides a foundational understanding and practical solutions for dealing with borate impurities. Remember that the optimal procedure will always depend on the specific properties of your nitrile starting material and the resulting amine product.
References
-
University of Rochester. Workup Tricks: Reagents. Available from: [Link]
- Steinberg, H. (1964). Boric Acid Esters. In The Chemistry of Boron and Its Compounds. John Wiley & Sons, Inc.
-
Xiang, S.-H., Xu, J., Yuan, H.-Q., & Huang, P.-Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832. Available from: [Link]
- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(30), 5417-5423.
- Heinzman, S. W., & Ganem, B. (1982). A mild, selective method for the reduction of nitriles. Journal of the American Chemical Society, 104(24), 6801-6802.
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
-
ResearchGate. How to remove sodium borohydride from solution after reduction?. Available from: [Link]
-
Myers, A. G. Chem 115 - Handouts. Available from: [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Shift Analysis of Benzylic Protons in (2-Bromo-6-methylphenyl)methanamine
Executive Summary
Product: (2-Bromo-6-methylphenyl)methanamine
Target Signal: Benzylic Methylene Protons (
Scientific Context & Significance
In medicinal chemistry, the (2-Bromo-6-methylphenyl)methanamine scaffold is a critical "ortho-blocked" building block.[1] Unlike simple benzylamines, the presence of substituents at both the 2- (ortho) and 6- (ortho') positions introduces:
-
Atropisomerism Potential: High rotational energy barriers that can lock conformations in active pharmaceutical ingredients (APIs).[1]
-
Electronic Push-Pull: The simultaneous presence of an electron-withdrawing group (Bromine, -I effect) and a weak electron-donating group (Methyl, +I effect).[1]
Accurate assignment of the benzylic protons (
Comparative Analysis: The "Shift" Landscape
To validate the identity of (2-Bromo-6-methylphenyl)methanamine, one must compare its spectral signature against established standards.[1] The benzylic methylene shift is sensitive to the inductive effect of the halogen and the steric compression of the methyl group.
Table 1: Comparative 1H NMR Shifts (Benzylic in )
| Compound | Structure | Benzylic Shift ( | Shift Change ( | Primary Driver |
| Benzylamine (Standard) | 3.84 [1] | Reference | Baseline electronic environment.[1] | |
| 2-Methylbenzylamine | 3.83 [2] | -0.01 (Negligible) | Steric bulk of Me is counteracted by weak shielding (+I).[1] | |
| 2-Bromobenzylamine | ~3.98 (Est)* | +0.14 (Deshielding) | Strong Inductive withdrawal (-I) by Bromine. | |
| (2-Bromo-6-methylphenyl)methanamine | Target | 4.02 ± 0.05 | +0.18 (Combined) | Synergistic deshielding (Inductive + Steric). |
*Note: 2-Bromobenzylamine Hydrochloride appears at 4.11 ppm [3].[1] The free base is typically 0.1–0.15 ppm upfield from the HCl salt.
Mechanistic Insight
-
The Bromine Effect: The electronegative bromine atom at the ortho position pulls electron density away from the aromatic ring and the adjacent benzylic carbon (Inductive effect, -I). This deshields the protons, shifting the signal downfield (higher ppm).[2][3]
-
The Methyl Effect: While methyl groups are electron-donating (shielding), the steric compression in a 2,6-disubstituted system forces the benzylic amine out of the aromatic plane. This loss of conjugation and the "ortho effect" typically results in a net downfield shift, reinforcing the bromine's effect.
Structural & Workflow Visualization
Figure 1: Steric & Electronic Influence Map
This diagram illustrates the competing and additive forces shifting the NMR signal.
Caption: Additive effects of ortho-substitution driving the chemical shift downfield.
Experimental Protocol: Synthesis & Characterization
To ensure reproducible NMR data, the isolation of the Free Base is critical, as the Hydrochloride salt will shift the benzylic protons significantly downfield (to ~4.1–4.2 ppm) and broaden the signal due to exchangeable protons.
Step-by-Step Workflow
1. Sample Preparation (Free Base Isolation):
-
Context: If starting from a Suzuki coupling or Reductive Amination, the product may be bound to metal or acid.
-
Protocol:
2. NMR Acquisition Parameters:
-
Solvent:
(Chloroform-d) is preferred over .[1] DMSO can H-bond with the primary amine, shifting the protons and potentially obscuring the benzylic region. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.[1]
Figure 2: Characterization Workflow
Caption: Critical path for isolating the free base to ensure accurate chemical shift measurement.
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Shift at > 4.15 ppm | Sample is likely protonated (HCl or TFA salt).[1] | Perform a |
| Broad Singlet at 3.9 ppm | Slow rotation or exchangeable protons interfering.[1] | Run a |
| Doublet of Doublets | Chiral environment or restricted rotation making protons diastereotopic.[1] | This confirms the "ortho-lock" effect.[1] The protons are magnetically non-equivalent due to the 2-Br/6-Me asymmetry.[1] |
References
-
ChemicalBook. (n.d.).[1] Benzylamine 1H NMR Spectrum (100-46-9).[1][4] Retrieved from [1]
-
ChemicalBook. (n.d.).[1] 2-Methylbenzylamine 1H NMR Spectrum (89-93-0).[1][5] Retrieved from [1]
-
ChemicalBook. (n.d.).[1] 2-Bromobenzylamine Hydrochloride 1H NMR Spectrum (5465-63-4).[1][6] Retrieved from [1]
-
LibreTexts Chemistry. (2025).[1] 14.5: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [1]
Sources
- 1. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromobenzylamine hydrochloride(5465-63-4) 1H NMR spectrum [chemicalbook.com]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-methylbenzylamine
In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-Bromo-6-methylbenzylamine, a substituted benzylamine with potential applications in medicinal chemistry.
For researchers synthesizing or working with this compound, understanding its fragmentation behavior is crucial for its distinction from isomeric and related structures. This guide will provide a predictive framework based on established fragmentation mechanisms of its constituent functional groups, supported by data from analogous compounds. We will also present a comparative analysis with alternative structures to highlight the diagnostic ions that are key to its identification.
The Foundational Principles: Predicting Fragmentation
The fragmentation of 2-Bromo-6-methylbenzylamine in a mass spectrometer is governed by the interplay of its three key structural features: the bromine atom, the methyl-substituted aromatic ring, and the benzylamine moiety.
-
The Bromine Isotope Pattern: A hallmark of bromine-containing compounds is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, we expect to see a pair of peaks (M+ and M+2) of similar intensity for all ions retaining the bromine atom.[1][2][3]
-
Benzylamine Fragmentation: Benzylamines are known to undergo several characteristic fragmentation reactions. Under electron ionization, α-cleavage (cleavage of the bond between the benzylic carbon and the nitrogen) is a common pathway.[4] In electrospray ionization, protonated benzylamines often exhibit the loss of ammonia (NH3) under collision-induced dissociation (CID).[5][6] The formation of the stable benzyl or tropylium cation (m/z 91) is also a frequent occurrence.[5]
-
Influence of Ring Substituents: The ortho-bromo and meta-methyl substituents on the phenyl ring will influence the stability of the resulting fragment ions and may open unique fragmentation channels.
Experimental Protocols for Unambiguous Identification
While a specific experimental protocol for 2-Bromo-6-methylbenzylamine is not widely published, a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation
This method is ideal for observing the primary fragmentation pattern of the neutral molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 2-Bromo-6-methylbenzylamine in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Conditions:
-
Injector: 250 °C, Splitless mode
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Rate: 2 scans/second
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation
This technique is suited for analyzing the fragmentation of the protonated molecule, which can provide complementary structural information.
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 2-Bromo-6-methylbenzylamine in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI+):
-
Ion Source: Electrospray ionization in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1: Scan for the protonated molecular ion [M+H]+.
-
MS2 (CID): Select the [M+H]+ ion and subject it to collision-induced dissociation with argon at varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.[6]
-
Predicted Fragmentation Pattern of 2-Bromo-6-methylbenzylamine
Based on the principles outlined above, we can predict the key fragments for 2-Bromo-6-methylbenzylamine (Molecular Weight: 200.08 g/mol for 79Br, 202.08 g/mol for 81Br).
Electron Ionization (EI) Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Bromo-6-methylbenzylamine.
Table 2: Predicted Key Fragment Ions of 2-Bromo-6-methylbenzylamine in ESI-MS/MS
| Precursor m/z (79Br/81Br) | Product m/z (79Br/81Br) | Proposed Neutral Loss | Proposed Product Ion Structure | Notes |
| 201/203 | 184/186 | NH3 | 2-Bromo-6-methylbenzyl cation | The loss of ammonia is a characteristic fragmentation of protonated benzylamines under CID. [6] |
| 201/203 | 122 | HBr | Protonated 6-methylbenzylamine | Loss of hydrogen bromide. |
| 184/186 | 105 | Br• | 6-methylbenzyl cation | Loss of a bromine radical from the initial fragment. |
| 184/186 | 91 | HBr, CH3• | Tropylium ion | Subsequent fragmentation can lead to the stable tropylium ion. |
Comparative Fragmentation: Distinguishing Isomers and Analogs
The true power of mass spectrometry lies in its ability to differentiate between closely related structures.
Comparison with 2-Bromo-N-methylbenzylamine:
-
Molecular Ion: 2-Bromo-N-methylbenzylamine will have a molecular ion at m/z 214/216. The 14-mass unit difference is a clear differentiator.
-
α-Cleavage: The major α-cleavage fragment for 2-Bromo-N-methylbenzylamine would be the loss of •CH2NHCH3, leading to the same 2-bromo-6-methylbenzyl radical cation at m/z 170/172. However, another α-cleavage could result in the loss of the 2-bromobenzyl radical, forming an ion at m/z 44 ([CH2=NHCH3]+).
Comparison with 4-Bromo-2-methylbenzylamine (Isomer):
-
Molecular Ion and Major Fragments: The molecular ion and many of the primary fragments (loss of H, Br, NH3) will have the same m/z values.
-
Subtle Differences in Abundance: The relative intensities of the fragment ions may differ due to the different substitution pattern on the aromatic ring, which can affect ion stability. Distinguishing these isomers may require high-resolution mass spectrometry or comparison with an authentic standard.
Conclusion
The mass spectrometry fragmentation of 2-Bromo-6-methylbenzylamine is predicted to be a rich tapestry of information, driven by the characteristic behavior of its chemical functionalities. The prominent isotopic signature of bromine, coupled with the predictable fragmentation of the benzylamine core, provides a robust framework for its identification. Under electron ionization, key fragments are expected at m/z 200/202 (M•+), 170/172 (loss of •CH2NH2), and 121 (loss of •Br). In ESI-MS/MS of the protonated molecule (m/z 201/203), the characteristic loss of ammonia to yield an ion at m/z 184/186 is anticipated to be a major fragmentation pathway.
By leveraging the experimental protocols and predictive data presented in this guide, researchers and drug development professionals can confidently identify 2-Bromo-6-methylbenzylamine and distinguish it from its isomers and other related compounds, ensuring the integrity of their scientific endeavors.
References
-
Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1243-1253. Retrieved from [Link]
-
Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-methylbenzylamine. Retrieved from [Link]
-
Al-Ostour, A. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Oak Ridge National Lab. (ORNL), Oak Ridge, TN (United States). Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Steric Modulation of Benzylamine Nucleophilicity: The Ortho-Methyl Effect
Topic: Steric effects of 6-methyl group on benzylamine nucleophilicity Content Type: Publish Comparison Guide
Executive Summary
The Bottom Line: The introduction of a methyl group at the 6-position (ortho-position) of benzylamine creates a distinct divergence between basicity and nucleophilicity . While the thermodynamic basicity (
For drug development and synthetic applications, this means 2,6-disubstituted benzylamines act as "gated" nucleophiles—they retain high affinity for protons (small electrophiles) but exhibit poor reactivity toward carbon electrophiles (alkyl halides, acyl chlorides), often requiring higher reaction temperatures or specific catalysts to overcome the steric energy barrier.
Structural & Mechanistic Analysis
The "Picket Fence" Geometry
To understand the reactivity difference, one must visualize the spatial arrangement around the nitrogen atom.
-
Benzylamine: The phenyl ring can rotate freely. The methylene spacer (
) allows the amine lone pair to be relatively unencumbered. -
2-Methylbenzylamine (6-methyl mono-substitution): The single ortho-methyl group introduces a rotational barrier. The amine group faces mild steric pressure, forcing specific conformations that may slightly hinder the approach of an electrophile.[1]
-
2,6-Dimethylbenzylamine: This creates a "molecular gate." The two methyl groups sandwich the methylene spacer, locking the conformation and creating a significant steric wall. The nitrogen lone pair is accessible to protons (
) but shielded from larger electrophiles ( ).
Graphviz Visualization: Steric Clash in Transition State
The following diagram illustrates the steric clash that occurs during the nucleophilic attack of a 2,6-dimethylbenzylamine on an alkyl halide.
Caption: Comparative reaction pathways showing how ortho-methyl substitution increases the activation energy barrier for nucleophilic attack.
Comparative Performance Data
The following table synthesizes physicochemical data to highlight the decoupling of basicity and nucleophilicity.
Table 1: Physicochemical Profile of Ortho-Substituted Benzylamines
| Feature | Benzylamine | 2-Methylbenzylamine | 2,6-Dimethylbenzylamine |
| Structure | Unsubstituted | Mono-ortho substituted | Di-ortho substituted |
| Basicity ( | 9.33 | ~9.45 | ~9.50 |
| Electronic Effect | Standard | +I (Inductive donation) | +I (Double donation) |
| Nucleophilicity ( | High | Moderate | Low |
| Relative Rate ( | 1.00 (Reference) | ~0.4 - 0.6 | < 0.05 |
| Primary Constraint | None | Rotational Entropy | Steric Bulk (F-strain) |
Note: Relative rates (
The "Ortho Effect" Anomaly
In many aromatic systems (like anilines), ortho-substitution reduces basicity by inhibiting resonance stabilization of the cation. However, in benzylamines , the amine is separated from the ring by a
-
Result: The resonance inhibition is minimal.
-
Consequence: The "Ortho Effect" here is purely steric . The methyl groups do not significantly lower the energy of the lone pair (basicity), but they physically obstruct the trajectory required for the
backside attack in reactions.
Experimental Protocols for Validation
To empirically verify the steric retardation of the 6-methyl group in your specific drug scaffold, use the following Competitive Kinetics Protocol .
Protocol: Competitive Nucleophilicity Assay (NMR Method)
Objective: Determine the relative reactivity (
Materials:
-
Benzyl bromide (Limiting Electrophile)
-
or
(Solvent) -
NMR Tube[7]
Workflow:
-
Preparation: Dissolve equimolar amounts (e.g., 0.5 mmol each) of Benzylamine and 2-Methylbenzylamine in 0.6 mL of deuterated solvent.
-
Baseline Scan: Acquire a
NMR spectrum to establish the integration ratio of the benzylic protons for both amines (typically distinct shifts). -
Reaction: Add 0.2 equivalents (0.1 mmol) of Benzyl bromide. Shake vigorously for 5 minutes at room temperature.
-
Analysis: Acquire a second
NMR spectrum. -
Calculation:
-
Measure the consumption of each amine by comparing the integration of the starting material peaks relative to an internal standard (or residual solvent peak).
-
Calculate
using the equation: -
Expectation: The unsubstituted benzylamine will be consumed significantly faster, yielding a
for the 2-methyl derivative.
-
Mechanistic Implications for Drug Design
When incorporating a 2,6-dimethylbenzylamine motif into a drug candidate:
-
Metabolic Stability: The steric bulk protects the
-carbon from enzymatic oxidation (e.g., by P450s), potentially increasing the half-life ( ) of the drug compared to the unsubstituted benzylamine. -
Selectivity: The "gated" nucleophilicity allows the amine to participate in proton-transfer events (hydrogen bonding in the active site) without reacting covalently with off-target electrophilic metabolites.
-
Synthesis Strategy: Standard alkylation conditions will likely fail or produce low yields.
-
Alternative: Use Reductive Amination .[7] The formation of the imine is less sterically demanding than the
transition state, and the subsequent reduction step is generally feasible.
-
Graphviz: Synthetic Pathway Decision Tree
Caption: Decision matrix for synthesizing sterically hindered benzylamines.
References
-
Mayr, H., et al. "Nucleophilicity Scales for Organocatalysis and Synthesis." Journal of the American Chemical Society. (Establishes the
and parameters for amine nucleophilicity). -
Kinetics of Nucleophilic Addition. "Kinetics and Mechanism of the Addition of Benzylamines to
-Cyano- -phenylacrylamides." Bulletin of the Korean Chemical Society, Vol. 26, No. 6, 2005.[2] (Demonstrates single-step addition mechanisms for benzylamines). -
PubChem Compound Summary. "2-Methylbenzylamine (CID 6993)."[8] National Center for Biotechnology Information. (Physical properties and basicity data).
-
Correlation of Basicity and Nucleophilicity. "Nucleophilicities of primary and secondary amines in water." Journal of Organic Chemistry, 2007. (Discusses the divergence of pKa and nucleophilicity in sterically hindered amines).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Kinetics and mechanism of the addition of benzylamines to β-nitrostilbenes and β-cyano-4′-nitrostilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. PubChemLite - 2-methylbenzylamine (C8H11N) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Bromo-6-methylphenyl)methanamine
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. The compound (2-Bromo-6-methylphenyl)methanamine, while a valuable building block, possesses a dual-hazard nature stemming from its structure as both a brominated organic compound and an aromatic amine. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. Our approach moves beyond a simple checklist, grounding every recommendation in the chemical's properties and the principles of risk mitigation.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the intrinsic hazards of (2-Bromo-6-methylphenyl)methanamine is critical to appreciating the necessity of each piece of protective equipment. The molecule's risk profile is a composite of its two key functional groups.
-
Aromatic Amine Moiety: Amines, as a class, require careful handling. They can be corrosive, and skin contact or inhalation may lead to irritation or more severe health effects.[1][2] It is prudent to treat this compound as potentially toxic upon dermal absorption, inhalation, or ingestion.
-
Brominated Organic Structure: Halogenated compounds, particularly those with bromine, present their own set of challenges. They can be reactive and often carry specific disposal requirements.[3][4] Direct contact can cause skin and eye irritation.[5][6]
Given these characteristics, a robust safety plan must be built on a hierarchy of controls, where PPE serves as the final, essential barrier between the researcher and potential exposure.
The Hierarchy of Controls: A Self-Validating Safety Framework
Before detailing specific PPE, it is crucial to place it within the established industrial hygiene framework known as the Hierarchy of Controls. This model prioritizes the most effective control measures, ensuring a multi-layered and self-validating safety system. PPE, while mandatory, is the last line of defense.
Caption: Hierarchy of Controls for Safe Chemical Handling.
For (2-Bromo-6-methylphenyl)methanamine, this means always prioritizing work within a certified chemical fume hood (an engineering control) and adhering to Standard Operating Procedures (SOPs) (an administrative control) before even considering PPE.
Core PPE Protocol for (2-Bromo-6-methylphenyl)methanamine
The selection of PPE must be tailored to the task. The following table summarizes the minimum required equipment for handling this compound.
| PPE Category | Specification | Rationale and Key Considerations |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[7] | Prevents direct skin contact. Amines and brominated compounds can cause irritation or be absorbed through the skin.[3][8] Always inspect gloves for tears or pinholes before use and use proper removal techniques to avoid contaminating your hands.[5][9] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum) or chemical splash goggles.[8][10] | Protects eyes from accidental splashes. Given the irritation potential of amines and halogenated compounds, eye protection is non-negotiable.[2][5] Use a full-face shield over safety glasses for procedures with a higher splash risk (e.g., transfers of larger volumes).[7] |
| Body Protection | A flame-resistant lab coat or chemical-resistant coveralls. | Provides a barrier against spills and splashes on clothing and skin. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required when working outside of a fume hood, if ventilation is inadequate, or when handling the powder form where aerosolization is possible.[1][2][7] Always perform a fit test before initial use. |
Procedural Guidance: Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Body Protection: Put on your lab coat or coveralls, ensuring full coverage.
-
Respiratory Protection (if required): Put on your respirator and perform a seal check.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing Procedure
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second glove). Dispose of them immediately in the designated hazardous waste container.[9]
-
Hand Hygiene: Wash your hands.
-
Face and Eye Protection: Remove the face shield or goggles from the back to avoid touching the front surface.
-
Body Protection: Remove the lab coat or coveralls, rolling it away from your body to contain any contaminants.
-
Respiratory Protection (if worn): Remove the respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[9][10]
Disposal of Contaminated PPE
All disposable PPE used while handling (2-Bromo-6-methylphenyl)methanamine must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and bench paper must be collected in a designated solid hazardous waste container.[3]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists the chemical constituents.[11]
Emergency Procedures & Decontamination
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Use a safety shower if the spill is extensive. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Waste Management and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Segregation: As a halogenated organic compound, all waste containing (2-Bromo-6-methylphenyl)methanamine must be collected in a dedicated "Halogenated Organic Waste" container.[11][12]
-
Incompatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases, to prevent dangerous reactions.[11][13][14]
-
Container Management: Use a chemically compatible, leak-proof waste container. Keep it closed except when adding waste and store it in a designated satellite accumulation area with secondary containment.[3][11]
-
Pickup and Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup from the environmental health and safety department.[11]
By integrating this expert-level understanding of the hazards with meticulous procedural discipline, you can handle (2-Bromo-6-methylphenyl)methanamine with confidence, ensuring both personal safety and the advancement of your scientific objectives.
References
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- What are the Health and Safety Guidelines for Using Amines?. ReAgent.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. ReAgent.
- Safety Data Sheet for 6-Bromo-2-naphthylmethylether. Fisher Scientific.
- Safety Data Sheet for 2-Bromo-1-propene. TCI Chemicals.
- Safety Data Sheet for 2-Bromo-6-methylpyridine. Fisher Scientific.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Safety Data Sheet for 2-Bromo-1-(3-methylphenyl)-1-propanone. CymitQuimica.
- Safety Data Sheet for 1-Bromo-2-methylpropane. Thermo Fisher Scientific.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Benchchem.
- Bromine in orgo lab SOP.
- Safety D
- Essential Guide to the Proper Disposal of 2-Bromo-4-tert-butyl-6-methylphenol. Benchchem.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dollycorporation.com [dollycorporation.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. velsafe.com [velsafe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
